Cyclic HPMPC

Description

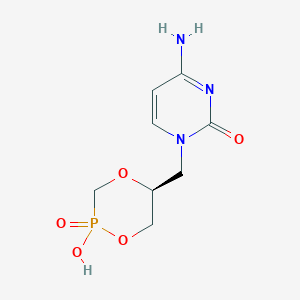

Structure

3D Structure

Properties

CAS No. |

127757-45-3 |

|---|---|

Molecular Formula |

C8H12N3O5P |

Molecular Weight |

261.17 g/mol |

IUPAC Name |

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one |

InChI |

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1 |

InChI Key |

YXQUGSXUDFTPLL-LURJTMIESA-N |

Isomeric SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |

Canonical SMILES |

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |

Other CAS No. |

127757-45-3 |

Synonyms |

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine 2-HO-DOPM cHPMPC cHPMPC cyclic HPMPC cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cyclic-HPMPC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclic HPMPC Against DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic 1-(S)-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (cHPMPC) is a promising antiviral agent with a broad spectrum of activity against various DNA viruses. This technical guide provides a comprehensive overview of the mechanism of action of cHPMPC, detailing its intracellular activation, its primary molecular target, and the downstream consequences for viral replication. The document summarizes key quantitative data on its antiviral potency, presents detailed experimental protocols for its study, and utilizes visualizations to elucidate complex pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

Cyclic HPMPC is a cyclic phosphonate nucleotide analog of deoxycytidine. It was developed as a less nephrotoxic prodrug of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), also known as cidofovir.[1] Cidofovir is a potent antiviral drug approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients and has demonstrated efficacy against a wide range of other DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[2][3] The primary limitation of cidofovir is its dose-dependent nephrotoxicity.[1] cHPMPC was designed to improve the therapeutic index of cidofovir by reducing its renal toxicity while maintaining significant antiviral activity.[4]

Mechanism of Action

The antiviral activity of cHPMPC is not direct but relies on its intracellular conversion to the active antiviral agent, cidofovir diphosphate. This process involves a multi-step enzymatic pathway within the host cell.

Intracellular Activation and Phosphorylation

This compound is a prodrug of cidofovir.[5] Following administration, cHPMPC is converted in vivo to cidofovir.[5] This conversion is a critical first step in its activation. Once formed, cidofovir, an acyclic nucleoside phosphonate, is already in a monophosphorylated state, bypassing the need for the initial phosphorylation step that is often dependent on viral enzymes (e.g., thymidine kinase for acyclovir). This is a key advantage, as it allows cidofovir to be active against viruses that do not encode a thymidine kinase or against strains that have developed resistance through mutations in this viral enzyme.

The subsequent phosphorylation of cidofovir to its active diphosphate form is carried out by host cellular enzymes.[2] The phosphorylation cascade is as follows:

-

Cidofovir (HPMPC) is first phosphorylated to cidofovir monophosphate (HPMPCp) .

-

Cidofovir monophosphate is then further phosphorylated to cidofovir diphosphate (HPMPCpp) , the active antiviral metabolite.

dot

References

- 1. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of the antiviral nucleotide analogues cidofovir and adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of cidofovir and this compound on lethal cowpox and vaccinia virus respiratory infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, bioavailability, metabolism, and tissue distribution of cidofovir (HPMPC) and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Activity Spectrum of Cyclic Cidofovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic cidofovir (cCDV) is a cyclic phosphonate nucleotide analog that serves as a prodrug of cidofovir. Cidofovir exhibits a broad spectrum of activity against numerous double-stranded DNA (dsDNA) viruses. However, its clinical utility is hampered by poor oral bioavailability and the risk of nephrotoxicity. Cyclic cidofovir was designed to circumvent these limitations by masking the phosphonate group, thereby improving its pharmacokinetic profile while retaining potent antiviral efficacy upon intracellular conversion to the active cidofovir diphosphate. This document provides a comprehensive overview of the antiviral activity spectrum of cyclic cidofovir and its derivatives, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Introduction

Cidofovir (CDV), or (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), is a potent antiviral agent effective against a wide range of dsDNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2][3] Its mechanism of action involves the inhibition of viral DNA polymerase.[4][5] Despite its broad-spectrum activity, the clinical application of cidofovir is limited by its low oral bioavailability (<5%) and the potential for dose-dependent nephrotoxicity.[2][6]

Cyclic cidofovir (cCDV) is a prodrug of cidofovir designed to overcome these limitations. The cyclic structure masks the negatively charged phosphonate group, which is expected to enhance cell membrane permeability and alter its tissue distribution, potentially reducing renal accumulation.[2][7] Intracellularly, cCDV is converted to cidofovir, which is then phosphorylated to its active form, cidofovir diphosphate (CDV-pp).[1][8] This active metabolite acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][9]

This guide summarizes the available data on the antiviral spectrum of cyclic cidofovir and its various prodrug formulations, presenting quantitative efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Mechanism of Action and Intracellular Activation

The antiviral activity of cyclic cidofovir is dependent on its intracellular conversion to the active metabolite, cidofovir diphosphate. The proposed pathway is as follows:

-

Cellular Uptake: As a prodrug, cyclic cidofovir is designed to more readily cross cell membranes than cidofovir.

-

Conversion to Cidofovir: Once inside the cell, cyclic cidofovir is hydrolyzed by cellular phosphodiesterases to yield cidofovir.[2]

-

Phosphorylation: Cidofovir is then phosphorylated by cellular enzymes. The first phosphorylation to cidofovir monophosphate is catalyzed by pyrimidine nucleoside monophosphate kinase. A subsequent phosphorylation, mediated by nucleoside diphosphate kinase, produces the active cidofovir diphosphate.[1][8]

-

Inhibition of Viral DNA Polymerase: Cidofovir diphosphate competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4] Incorporation of cidofovir monophosphate into the DNA strand leads to chain termination, thus halting viral replication.[9]

Below is a diagram illustrating the intracellular activation pathway of cyclic cidofovir.

Caption: Intracellular activation of cyclic cidofovir.

Antiviral Activity Spectrum: Quantitative Data

The antiviral efficacy of cyclic cidofovir and its derivatives has been evaluated against a range of dsDNA viruses. The following tables summarize the in vitro 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values obtained from various studies. It is important to note that direct comparisons between studies may be challenging due to variations in cell lines, virus strains, and assay methodologies.

Table 1: In Vitro Antiviral Activity of Cyclic Cidofovir (cCDV) and Cidofovir (CDV) against Herpesviruses

| Virus Family | Virus | Cell Line | Assay Type | cCDV EC₅₀ (µM) | CDV EC₅₀ (µM) | Reference(s) |

| Herpesviridae | Human Cytomegalovirus (HCMV) | HFF | Plaque Reduction | Generally less active than CDV | 0.3 - 16 | [10][11] |

| Herpes Simplex Virus-1 (HSV-1) | HFF | Plaque Reduction | Generally less active than CDV | - | [10] | |

| Herpes Simplex Virus-2 (HSV-2) | HFF | Plaque Reduction | Generally less active than CDV | - | [10] | |

| Varicella-Zoster Virus (VZV) | HFF | Plaque Reduction | Not Tested | 0.0001 - 0.08 | [10] | |

| Epstein-Barr Virus (EBV) | - | - | - | - | [10] | |

| Human Herpesvirus 6 (HHV-6) | HFF | DNA Hybridization | Susceptible | Susceptible | [10] | |

| Human Herpesvirus 8 (HHV-8) | - | - | - | - | [10] |

HFF: Human Foreskin Fibroblast

Table 2: In Vitro Antiviral Activity of Cyclic Cidofovir (cCDV) and Cidofovir (CDV) against Poxviruses

| Virus Family | Virus | Cell Line | Assay Type | cCDV EC₅₀ (µM) | CDV EC₅₀ (µM) | Reference(s) |

| Poxviridae | Vaccinia Virus | - | Plaque Reduction | - | 20 | [6] |

| Cowpox Virus | - | Plaque Reduction | - | - | [6] | |

| Cantagalo Virus (VACV) | Vero | - | - | 7.68 | [12] | |

| IOC Strain (VACV) | Vero | - | - | 9.66 | [12] |

Vero: African green monkey kidney epithelial cells

Table 3: In Vitro Antiviral Activity of Lipid Ester Prodrugs of Cyclic Cidofovir

Several studies have explored lipid ester derivatives of cCDV to further enhance its oral bioavailability and antiviral potency.

| Prodrug | Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference(s) |

| HDP-cCDV | HCMV | HFF | Plaque Reduction | 0.001 - 0.1 | [10] |

| ODE-cCDV | HCMV | HFF | Plaque Reduction | 0.001 - 0.1 | [10] |

| HDP-cCDV | HSV-1 | HFF | Plaque Reduction | Generally less active than CDV analogs | [10] |

| ODE-cCDV | HSV-1 | HFF | Plaque Reduction | Generally less active than CDV analogs | [10] |

HDP-cCDV: Hexadecyloxypropyl-cyclic cidofovir; ODE-cCDV: Octadecyloxyethyl-cyclic cidofovir

Experimental Protocols

In Vitro Antiviral Assays: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture.

Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

-

Confluent monolayers of a susceptible cell line (e.g., Human Foreskin Fibroblasts - HFF, or Vero cells) in 6- or 24-well plates.

-

Virus stock of known titer.

-

Test compound (cyclic cidofovir or its derivatives) serially diluted in culture medium.

-

Control compounds (e.g., cidofovir, ganciclovir).

-

Culture medium (e.g., MEM with 2-10% FBS).

-

Overlay medium (e.g., 0.5% methylcellulose or agarose in culture medium).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed the appropriate cell line into multi-well plates and incubate until a confluent monolayer is formed.

-

Virus Inoculation: Aspirate the culture medium from the wells and inoculate with a standardized amount of virus (typically to produce 50-100 plaques per well).

-

Drug Addition: After a 1-2 hour adsorption period at 37°C, remove the virus inoculum.

-

Overlay: Add the overlay medium containing serial dilutions of the test compound or controls to the respective wells.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay medium and fix the cell monolayers. After fixation, stain the cells with crystal violet.

-

Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.

-

EC₅₀ Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

Below is a workflow diagram for a typical plaque reduction assay.

Caption: Workflow for a plaque reduction assay.

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of antiviral compounds.

Objective: To assess the efficacy of cyclic cidofovir in a systemic herpesvirus infection model.

Animals: BALB/c mice.

Virus: Murine cytomegalovirus (MCMV).

Procedure:

-

Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of MCMV.[13]

-

Treatment: Treatment with cyclic cidofovir or its prodrugs is initiated at a specified time post-infection (e.g., 24 hours). The drug is administered via the desired route (e.g., oral gavage, i.p. injection) at various dose levels. A placebo group receives the vehicle control.

-

Monitoring: Mice are monitored daily for morbidity (e.g., weight loss, signs of illness) and mortality for a defined period (e.g., 21-30 days).

-

Viral Load Determination: At specific time points, subgroups of mice are euthanized, and organs (e.g., lungs, liver, spleen) are harvested to determine viral titers by plaque assay on mouse embryo fibroblasts (MEFs).[13]

-

Data Analysis: Efficacy is determined by comparing the survival rates, mean time to death, and organ viral loads between the treated and placebo groups.

Objective: To evaluate the efficacy of cyclic cidofovir against a lethal orthopoxvirus respiratory infection.

Animals: BALB/c mice.

Virus: Cowpox virus (e.g., Brighton strain).

Procedure:

-

Infection: Mice are challenged via intranasal or aerosol route with a lethal dose of cowpox virus.[1][10]

-

Treatment: A single or multiple doses of cyclic cidofovir are administered systemically (e.g., i.p. or subcutaneously) at various times pre- or post-infection.

-

Monitoring: Animals are observed daily for signs of disease and mortality.

-

Pathology and Viral Titer: At the time of death or at the end of the experiment, lungs and other organs are collected for histopathological examination and determination of viral titers by plaque assay on a suitable cell line (e.g., Vero cells).[2]

-

Data Analysis: The protective efficacy of the compound is assessed based on survival rates, reduction in clinical signs, and viral load in target organs.

Conclusion

Cyclic cidofovir represents a promising prodrug approach to enhance the therapeutic potential of cidofovir. By masking the phosphonate moiety, cCDV and its derivatives, particularly lipid esters, have the potential for improved oral bioavailability and a modified safety profile. The broad-spectrum antiviral activity of the parent compound, cidofovir, is retained upon intracellular conversion. The quantitative data and experimental models described in this guide provide a framework for the continued investigation and development of cyclic cidofovir as a valuable agent in the treatment of a range of DNA virus infections. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits of this class of compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cutaneous infections of mice with vaccinia or cowpox viruses and efficacy of cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Differential pathogenesis of cowpox virus intranasal infections in mice induced by low and high inoculum volumes and effects of cidofovir treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Oral Treatment of Murine Cytomegalovirus Infections with Ether Lipid Esters of Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Cyclic Dinucleotide STING Agonists (cCDV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, relevant experimental protocols, and associated signaling pathways of cyclic dinucleotide STING (Stimulator of Interferon Genes) agonists, here broadly termed cCDV (cyclic CDN Variant). Given the prominence of cyclic GMP-AMP (cGAMP) as the endogenous STING agonist, this guide will focus on 2',3'-cGAMP as a representative cCDV, while also providing comparative data for other relevant isomers.

Chemical and Physical Properties

Cyclic dinucleotides are a class of second messenger molecules that play a crucial role in the innate immune system. Their physicochemical properties are critical for their function as STING agonists, influencing their binding affinity, cell permeability, and stability.

Physicochemical Data of cGAMP Isomers

The following table summarizes key physicochemical properties of 2',3'-cGAMP, the canonical mammalian STING agonist, and its isomers.

| Property | 2',3'-cGAMP | 3',3'-cGAMP |

| Chemical Formula | C₂₀H₂₄N₁₀O₁₃P₂[1] | C₂₀H₂₂N₁₀O₁₃P₂ |

| Molecular Weight | 674.4 g/mol [1] | 674.4 g/mol |

| Appearance | White to off-white solid[2][3] | Data not available |

| Solubility | Soluble in water | Soluble in water |

| λmax | 260 nm[2][3] | Data not available |

| Molar Extinction Coefficient (ε) | 25.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[2][3] | Data not available |

| Purity | Typically ≥ 98% by HPLC[2][3] | Typically ≥ 95% by LC/MS |

Binding Affinities (Kd) of cGAMP Isomers to STING Variants

The binding affinity of cCDVs to STING is a critical determinant of their potency. Isothermal titration calorimetry (ITC) is a common method used to determine the dissociation constant (Kd). The table below presents Kd values for various cGAMP isomers with different human (hSTING) and mouse (mSting) STING variants.

| cGAMP Isomer | STING Variant | Dissociation Constant (Kd) |

| 2',3'-cGAMP | hSTING (H232) | 5.3 µM[4] |

| 2',3'-cGAMP | hSTING (R232) | 0.11 µM[4] |

| 2',3'-cGAMP | hSTING (A230/R232) | 0.16 µM[4] |

| 2',3'-cGAMP | mSting (R231) | Similar to hSTING (A230/R232)[4] |

| 2',3'-cGAMP | mSting (A231) | 0.34 µM[4] |

| c[G(2',5')pA(2',5')p] | hSTING (H232) | ~2.5 - 5.4 µM[4] |

| c[G(3',5')pA(3',5')p] | hSTING (H232) | ~2.5 - 5.4 µM[4] |

| c[G(2',5')pA(2',5')p] | hSTING (R232) | ~0.1 - 0.3 µM[4] |

| c[G(3',5')pA(3',5')p] | hSTING (R232) | ~0.1 - 0.3 µM[4] |

Signaling Pathway

cCDVs activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. This pathway culminates in the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an anti-viral and anti-tumor immune response.

References

- 1. 2',3'-Cyclic guanosine monophosphate-adenosine monophosphate | C20H24N10O13P2 | CID 139035001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',3'-cGAMP, Bacterial Second Messenger - Jena Bioscience [jenabioscience.com]

- 3. 2',3'-cGAMP, Cyclic Di- and Tri-Nucleotides - Jena Bioscience [jenabioscience.com]

- 4. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Antiviral: A Technical Guide to the Discovery and Development of Cyclic HPMPC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic HPMPC (cHPMPC), the cyclic prodrug of the potent antiviral agent cidofovir (HPMPC), represents a significant advancement in the therapy of DNA virus infections. This document provides an in-depth technical overview of the discovery, developmental history, and core scientific principles underlying cHPMPC. It details the evolution of its chemical synthesis, delineates its mechanism of action through intracellular conversion to the active cidofovir diphosphate, and presents its antiviral activity and pharmacokinetic profile in comprehensive tables. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes critical pathways and workflows using Graphviz diagrams, offering a robust resource for researchers in the field of antiviral drug development.

Discovery and Developmental History

The journey of this compound (cHPMPC) is intrinsically linked to its parent compound, (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, or cidofovir (HPMPC). Cidofovir demonstrated broad and potent activity against a range of DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2][3][4][5] However, its clinical utility was hampered by poor oral bioavailability and the risk of dose-dependent nephrotoxicity, primarily due to the negatively charged phosphonate group which limits cell membrane permeability.[6][7]

This challenge prompted the exploration of prodrug strategies to mask the phosphonate moiety, aiming to enhance oral absorption and mitigate renal toxicity. The development of cHPMPC, 1-[((S)-2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl]cytosine, emerged as a promising solution. By forming an intramolecular cyclic ester, the phosphonate's negative charge is partially masked, creating a more lipophilic molecule. The rationale was that this cyclic prodrug would be stable in plasma, but once inside a cell, it would be hydrolyzed by intracellular enzymes to release the active parent compound, cidofovir.[8] This intracellular conversion bypasses the need for the first phosphorylation step, a common resistance mechanism for other nucleoside analogs.[9]

Evolution of a Scalable Synthesis

Early synthetic routes to cHPMPC involved a dehydrative intramolecular cyclization of cidofovir using dicyclohexylcarbodiimide (DCC) in the presence of morpholine.[10][11] While effective on a laboratory scale, this method posed significant challenges for large-scale production due to the use of the hazardous and difficult-to-remove reagent DCC, and the formation of dicyclohexylurea (DCU) as a byproduct which interfered with drug formulation.[10][11]

A major breakthrough in the development of cHPMPC was the establishment of a safer, more efficient, and scalable synthesis process. This optimized method utilizes ethyl chloroformate as a dehydrating agent in dimethylformamide (DMF).[10][11] This process affords cHPMPC in high yield (typically 94%) and purity, with benign byproducts such as sodium chloride, ethanol, and carbon dioxide that are easily removed.[10][11] This robust synthesis was instrumental in producing "clinical-grade" cHPMPC for further development and clinical trials.[10][11]

Mechanism of Action: An Intracellular Activation Cascade

The antiviral activity of cHPMPC is dependent on its intracellular conversion to the active metabolite, cidofovir diphosphate. This process involves a series of enzymatic steps within the host cell.

-

Hydrolysis to Cidofovir: Upon entering the cell, cHPMPC is hydrolyzed by a cellular cyclic CMP phosphodiesterase to yield cidofovir (HPMPC).[8][12][13]

-

First Phosphorylation: Cidofovir is then phosphorylated by cellular enzymes, primarily pyrimidine nucleoside monophosphate (PNMP) kinase, to form cidofovir monophosphate.[7][10][11]

-

Second Phosphorylation: The final activation step involves the phosphorylation of cidofovir monophosphate to the active antiviral agent, cidofovir diphosphate. This conversion is catalyzed by several cellular kinases, including nucleoside diphosphate (NDP) kinase, pyruvate kinase, and creatine kinase.[7][10][11]

Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dCTP.[1] Its incorporation into the growing viral DNA chain leads to a reduction in the rate of DNA synthesis and, in some cases, chain termination.[1]

Quantitative Data

The following tables summarize the in vitro antiviral activity, cytotoxicity, and pharmacokinetic parameters of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Human Cytomegalovirus (HCMV) | HEL | ~0.6 (for HPMPC) | >200 (for HPMPC) | >333 | [11] |

| Vaccinia Virus (IHD strain) | - | Potent inhibitor | - | - | [12] |

| Guinea Pig CMV (GPCMV) | - | Potent inhibitor | - | - | [12] |

| African Swine Fever Virus (ASFV) | Porcine Macrophages | - | >100 | - | [14][15] |

| HIV-1 (3B) | CCRF-CEM | >20 µg/mL | - | - | [16] |

Note: Data for cHPMPC is often reported in conjunction with or in comparison to its parent compound, cidofovir (HPMPC). The antiviral activity of cHPMPC is generally similar to that of cidofovir in vitro because of efficient intracellular conversion.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | T½ (h) | CL (L/h/kg) | Vd (L/kg) | Oral Bioavailability (%) | Reference(s) |

| Rat | IV | 5 | 0.53 ± 0.05 | 1.10 ± 0.12 | 0.32 ± 0.5 | - | [10][17] |

| Rat | Oral | 5 | - | - | - | 3.50 ± 1.07 | [10][17] |

| Human | IV | 1.5 - 7.5 | 1.09 ± 0.12 | 0.198 ± 0.0396 | 0.338 ± 0.0651 | - | [6][7] |

| Human | Oral | 1.5 | - | - | - | 1.76 ± 1.48 | [6][7] |

| Human | Oral | 3.0 | - | - | - | 3.10 ± 1.16 | [6][7] |

T½: Half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound.

Synthesis of this compound via Ethyl Chloroformate Method

Objective: To synthesize this compound from cidofovir (HPMPC) using a safe and scalable method.

Materials:

-

Anhydrous HPMPC

-

Dimethylformamide (DMF)

-

Ethyl chloroformate

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl)

-

Ethanol (EtOH)

-

Deionized water

-

Reaction vessel with overhead stirrer, dropping funnel, and temperature probe

-

Filtration apparatus

-

Drying oven

Procedure:

-

Suspend anhydrous HPMPC in DMF (1 g HPMPC per 2 mL of DMF) in the reaction vessel.

-

Heat the suspension to 40°C with vigorous stirring.

-

Add four molar equivalents of ethyl chloroformate dropwise to the suspension. Maintain the reaction temperature between 45-60°C by adjusting the addition rate. A vigorous evolution of CO₂ gas will be observed.

-

After the addition is complete, continue stirring the mixture at 55-60°C for approximately one hour, or until the reaction is complete as monitored by HPLC.

-

Cool the reaction mixture to room temperature.

-

Add concentrated HCl to precipitate the product and dissolve any remaining salts.

-

Filter the crude cHPMPC product.

-

Wash the filter cake sequentially with cold DMF, ethanol, and finally, water to remove impurities and byproducts.

-

Dry the purified cHPMPC product under vacuum at elevated temperature.

-

Analyze the final product for purity by HPLC and for residual solvents by GC.

MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of cHPMPC in a given cell line.

Materials:

-

Host cell line (e.g., Vero, HFF)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with the host cells at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of cHPMPC in cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of cHPMPC to the wells in triplicate. Include wells with medium only (cell-free), and cells with medium but no compound (untreated control).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).

-

At the end of the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC₅₀ value is determined as the concentration of cHPMPC that reduces cell viability by 50%.

In Vivo Efficacy in the Guinea Pig Cytomegalovirus (GPCMV) Model

Objective: To evaluate the in vivo efficacy of cHPMPC in a GPCMV infection model.

Materials:

-

Hartley guinea pigs

-

Guinea pig cytomegalovirus (GPCMV), salivary gland-passaged stock

-

Cyclophosphamide (for immunosuppression, if required)

-

This compound formulation for administration (e.g., oral, subcutaneous)

-

Placebo control

-

Materials for animal handling, inoculation, and sample collection (blood, tissues)

-

qPCR or plaque assay materials for viral load determination

Procedure:

-

Acclimatization: Acclimatize guinea pigs to the housing conditions for a minimum of one week.

-

Immunosuppression (if applicable): For models requiring an immunocompromised host, administer cyclophosphamide prior to viral challenge.

-

Viral Inoculation: Inoculate the guinea pigs with a standardized dose of GPCMV via the subcutaneous or intraperitoneal route.

-

Treatment Administration: Begin treatment with cHPMPC at a predetermined time post-infection (e.g., 24 hours). Administer the drug and placebo control according to the study design (e.g., once daily for a specific number of days).

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, mortality).

-

Sample Collection: At specified time points during and at the end of the study, collect blood and tissues (e.g., liver, spleen, lungs) for viral load analysis.

-

Viral Load Quantification: Determine the viral load in the collected samples using quantitative PCR (qPCR) for GPCMV DNA or by plaque assay on susceptible cell lines.

-

Data Analysis: Compare the viral loads and clinical outcomes (e.g., survival rates) between the cHPMPC-treated and placebo-treated groups to determine the in vivo efficacy of the compound.

References

- 1. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytomegalovirus infection in immunocompromised guinea pigs: a model for testing antiviral agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BG [thermofisher.com]

- 17. Pharmacokinetics, bioavailability, metabolism, and tissue distribution of cidofovir (HPMPC) and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Cyclic Cidofovir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic cidofovir (cCDV) is a promising antiviral agent and a prodrug of the potent nucleotide analogue cidofovir (CDV). This document provides a comprehensive overview of the biological function of cyclic cidofovir, detailing its mechanism of action, intracellular metabolism, and broad-spectrum antiviral activity. By serving as an intracellular delivery vehicle for cidofovir, cyclic cidofovir circumvents some of the limitations associated with the parent drug, notably its nephrotoxicity. This guide consolidates quantitative data on its antiviral efficacy, provides detailed experimental protocols for its evaluation, and visualizes its metabolic and inhibitory pathways.

Introduction

Cidofovir is an acyclic monophosphate nucleotide analog of deoxycytidine with demonstrated efficacy against a range of DNA viruses.[1] Its clinical utility, however, is hampered by poor oral bioavailability and significant dose-limiting nephrotoxicity.[2] Cyclic cidofovir was developed as a prodrug to improve the therapeutic index of cidofovir. The cyclic phosphate moiety is designed to mask the negative charge of the phosphonate group, potentially enhancing cellular uptake and reducing interaction with renal transporters responsible for toxicity.[1] Intracellularly, cyclic cidofovir is converted to cidofovir, which is subsequently phosphorylated to its active diphosphate form, a potent inhibitor of viral DNA polymerases.[3][4]

Mechanism of Action

The primary biological function of cyclic cidofovir is to act as an intracellular precursor to cidofovir, which in its active form, cidofovir diphosphate, selectively inhibits viral DNA synthesis.[3]

Intracellular Conversion and Activation

Upon entering the host cell, cyclic cidofovir undergoes a multi-step activation process to exert its antiviral effect. This pathway is independent of virus-encoded enzymes, a key advantage in overcoming certain forms of drug resistance.

-

Hydrolysis to Cidofovir: The cyclic phosphate ester of cyclic cidofovir is hydrolyzed by intracellular phosphodiesterases to yield cidofovir.[1]

-

Phosphorylation to Cidofovir Monophosphate: Cellular enzymes, such as pyrimidine nucleoside monophosphate kinase, catalyze the first phosphorylation of cidofovir to form cidofovir monophosphate.[3]

-

Phosphorylation to Cidofovir Diphosphate: Subsequent phosphorylation by cellular kinases, like nucleoside diphosphate kinase, converts cidofovir monophosphate to the active antiviral agent, cidofovir diphosphate.[3]

-

Formation of a Choline Adduct: Cidofovir diphosphate can also be utilized by choline phosphate cytidyl transferase to form a cidofovir-phosphate-choline adduct, which is believed to serve as an intracellular reservoir of the active metabolite, contributing to its long intracellular half-life.[4]

Inhibition of Viral DNA Polymerase

Cidofovir diphosphate is a structural analog of the natural substrate deoxycytidine triphosphate (dCTP). It competitively inhibits viral DNA polymerases, and can also be incorporated into the growing viral DNA chain.[5] The incorporation of cidofovir diphosphate leads to a disruption of the viral DNA elongation process, thereby terminating viral replication.[3] For human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules results in chain termination.[3] The affinity of cidofovir diphosphate for viral DNA polymerases is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity.[2]

Quantitative Antiviral Activity

The antiviral efficacy of cyclic cidofovir and its parent compound, cidofovir, has been evaluated against a variety of DNA viruses in vitro. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from representative studies.

Table 1: Antiviral Activity (EC₅₀, µM) of Cyclic Cidofovir and Cidofovir against Cytomegalovirus (CMV)

| Compound | HCMV (AD169) | Murine CMV |

| Cyclic Cidofovir | 0.47[6] | Not Reported |

| Cidofovir | 0.46[6] | 0.24[7] |

Table 2: Antiviral Activity (EC₅₀/IC₅₀, µM) of Cyclic Cidofovir and Cidofovir against Herpesviruses

| Compound | Virus | EC₅₀/IC₅₀ (µM) | Reference |

| Cyclic Cidofovir | Herpes Simplex Virus-1 (HSV-1) | 2.3 | [6] |

| Cidofovir | Herpes Simplex Virus-1 (HSV-1) | 3.3 | [6] |

| Cidofovir | Feline Herpesvirus 1 | 21.5 (IC₅₀ number) / 0.7 (IC₅₀ size) | [8] |

Note: The efficacy of lipid esters of cyclic cidofovir has been shown to be significantly higher, with EC₅₀ values in the nanomolar range against various herpesviruses.[9][10]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol describes a standard method for determining the in vitro antiviral activity of compounds like cyclic cidofovir.

4.1.1. Materials

-

Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts (HFF) for HCMV) in 6-well plates.[9]

-

Virus stock of known titer.

-

Cell culture medium (e.g., MEM with 10% FBS).[9]

-

Test compound (cyclic cidofovir) dissolved in an appropriate solvent (e.g., sterile water or DMSO).

-

Overlay medium (e.g., 0.7% carboxymethylcellulose in DMEM).[11]

-

Fixative solution (e.g., 10% formaldehyde).[12]

-

Staining solution (e.g., 0.1% crystal violet).[13]

4.1.2. Procedure

-

Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.[9]

-

Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium to achieve a target of 20-50 plaque-forming units (PFU) per well.[13]

-

Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.[9][13]

-

Compound Preparation: Prepare serial dilutions of cyclic cidofovir in the overlay medium.

-

Treatment: After the incubation period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).[11]

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 48-72 hours for HSV, up to 10 days for HCMV).[11][14]

-

Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with the crystal violet solution. Gently wash the wells with water to remove excess stain and allow the plates to air dry.[13]

-

Plaque Counting and Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[15]

Visualizations

Intracellular Metabolic Pathway of Cyclic Cidofovir

The following diagram illustrates the conversion of cyclic cidofovir to its active form, cidofovir diphosphate, within the host cell.

Caption: Intracellular activation of cyclic cidofovir.

Inhibition of Viral DNA Replication

This diagram depicts the mechanism by which cidofovir diphosphate inhibits viral DNA polymerase.

Caption: Inhibition of viral DNA polymerase by cidofovir diphosphate.

Conclusion

Cyclic cidofovir serves as a valuable prodrug of cidofovir, exhibiting a multi-faceted biological function centered on the targeted inhibition of viral DNA replication. Its intracellular conversion to the active cidofovir diphosphate allows it to bypass the need for viral-specific activating enzymes, providing a broad spectrum of activity against various DNA viruses. While cyclic cidofovir itself shows antiviral activity, its primary role is to enhance the therapeutic profile of cidofovir. Further research into lipid-modified derivatives of cyclic cidofovir may lead to even more potent and orally bioavailable antiviral agents. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the research and development of novel antiviral therapies.

References

- 1. Pharmacokinetics, bioavailability, metabolism, and tissue distribution of cidofovir (HPMPC) and cyclic HPMPC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Metabolism of ganciclovir and cidofovir in cells infected with drug-resistant and wild-type strains of murine cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the Antiviral Activities of Alkoxyalkyl and Alkyl Esters of Cidofovir against Human and Murine Cytomegalovirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Elucidation of the Molecular Structure of Canine Distemper Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular architecture of the canine distemper virus (cCDV), a highly contagious and often lethal morbillivirus. This document details the structure of the viral proteins, the methodologies used to determine these structures, and the key molecular interactions that govern viral entry and replication.

Core Structural Components of cCDV

The cCDV virion is an enveloped particle containing a non-segmented, single-stranded negative-sense RNA genome. The genome encodes six structural proteins that are essential for viral integrity, replication, and pathogenesis. These are the Nucleocapsid (N), Phosphoprotein (P), Matrix (M), Fusion (F), Hemagglutinin (H), and Large (L) proteins. Additionally, two non-structural proteins, V and C, are encoded within the P gene and play roles in counteracting the host immune response.[1][2]

Data Presentation: Quantitative Properties of cCDV Structural Proteins

The following table summarizes the key quantitative data for the major structural proteins of the cCDV (Onderstepoort strain where specified).

| Protein | Full Name | Molecular Weight (kDa) | Residue Count | Oligomeric State | Function |

| N | Nucleocapsid | ~61 | 523 | Monomer (forms helical ribonucleoprotein complex) | Encapsidates the viral RNA genome.[3][4] |

| P | Phosphoprotein | ~75 | 507 | Homotetramer | Acts as a cofactor for the L protein and chaperones the N protein.[3][5] |

| M | Matrix | ~38 | 335 | Dimer | Orchestrates virion assembly and budding.[6][7] |

| F | Fusion | ~67.5 (F0 precursor) | 662 (F0 precursor) | Trimer | Mediates fusion of the viral envelope with the host cell membrane.[8][9] |

| H | Hemagglutinin | ~68 | 604 | Tetramer | Mediates attachment to host cell receptors (SLAM and Nectin-4).[10][11] |

| L | Large Protein | ~246 | 2161 | Monomer | RNA-dependent RNA polymerase responsible for transcription and replication. |

Detailed Molecular Structures

The Glycoproteins: Hemagglutinin (H) and Fusion (F) Proteins

The cCDV envelope is studded with two types of glycoprotein spikes: the attachment protein (H) and the fusion protein (F). These proteins work in concert to mediate the entry of the virus into host cells.

The Hemagglutinin (H) protein is a tetramer responsible for binding to host cell receptors, primarily the Signaling Lymphocytic Activation Molecule (SLAM) on immune cells and Nectin-4 on epithelial cells.[1][11] The structure of the H-protein ectodomain has been resolved by cryo-electron microscopy (cryo-EM) and X-ray crystallography, revealing a "stalk" domain and a globular "head" domain.[12][13] The head domain contains the receptor-binding sites and is composed of a six-bladed β-propeller fold.[12]

The Fusion (F) protein is a trimeric class I fusion protein.[9] It is synthesized as a precursor, F0, which is then cleaved into F1 and F2 subunits to become fusion-competent. The structure of the prefusion F protein ectodomain has been determined by cryo-EM at a resolution of 4.3 Å.[14] This structure is stabilized in its metastable prefusion conformation, and upon triggering by the H protein, it undergoes irreversible conformational changes to mediate membrane fusion.[14][15]

The Ribonucleoprotein (RNP) Complex: N, P, and L Proteins

The core of the virion is the ribonucleoprotein (RNP) complex, which consists of the viral RNA genome tightly encapsidated by the Nucleocapsid (N) protein . The N protein forms a helical structure around the RNA, protecting it from degradation.[3] The Phosphoprotein (P) is a homotetramer that acts as a crucial cofactor for the viral polymerase.[5][16] It has a long, intrinsically disordered N-terminus and a central coiled-coil multimerization domain.[16] The P protein chaperones newly synthesized N protein and links the Large (L) protein to the N-RNA template.[16] The L protein is the RNA-dependent RNA polymerase, responsible for both transcription of viral genes and replication of the genome. It contains conserved domains for its catalytic activities.

The Matrix (M) Protein

The Matrix (M) protein forms a layer beneath the viral envelope and is a key organizer of virion assembly.[6][7] It interacts with the cytoplasmic tails of the H and F glycoproteins and with the RNP complex, bridging the outer and inner components of the virion. The M protein of cCDV is thought to exist as a dimer, with each monomer having an N-terminal and a C-terminal domain.[6][7]

Experimental Protocols

The elucidation of the cCDV molecular structure has been made possible through advanced structural biology techniques, primarily cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Cryo-Electron Microscopy of H and F Glycoproteins

Objective: To determine the three-dimensional structure of the cCDV H and F glycoproteins in their near-native states.

Methodology:

-

Protein Expression and Purification:

-

The ectodomains of the H and F proteins are typically expressed as soluble, secreted proteins in mammalian cell lines (e.g., HEK293T cells).[2]

-

For the F protein, a fusion inhibitor is often included during expression and purification to stabilize it in its prefusion conformation.[17]

-

The expressed proteins are purified from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.[2]

-

-

Grid Preparation and Vitrification:

-

A small volume (typically 3-4 µL) of the purified protein solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[6]

-

The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane using a vitrification apparatus (e.g., Vitrobot). This process, known as vitrification, freezes the sample so rapidly that ice crystals cannot form, preserving the native structure of the proteins.[4]

-

-

Data Acquisition:

-

The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.

-

A large dataset of 2D projection images of the randomly oriented protein particles is collected using a direct electron detector. Low-dose imaging techniques are employed to minimize radiation damage to the sample.[4]

-

-

Image Processing and 3D Reconstruction:

-

The collected images (movies) are corrected for beam-induced motion.

-

Individual particle images are picked from the micrographs.

-

The particles are then subjected to 2D classification to remove noise and select for high-quality particles.

-

An initial 3D model is generated, which is then refined against the 2D class averages to produce a high-resolution 3D reconstruction of the protein. This process is known as single-particle analysis.[17]

-

X-ray Crystallography of the H-Protein Head Domain

Objective: To determine the atomic-resolution structure of the receptor-binding head domain of the cCDV H protein.

Methodology:

-

Protein Expression, Purification, and Crystallization:

-

The globular head domain of the H protein is expressed and purified as described for cryo-EM.

-

The purified protein is concentrated to a high concentration and subjected to crystallization screening using various precipitants, buffers, and additives.

-

-

Data Collection and Structure Determination:

-

Crystals of suitable size and quality are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a homologous structure as a search model.

-

The initial model is then refined against the experimental data to produce the final atomic model.

-

Molecular Mechanisms and Signaling Pathways

Viral Entry and Fusion

The entry of cCDV into a host cell is a multi-step process initiated by the binding of the H protein to its cellular receptors.

dot

Caption: cCDV entry and fusion mechanism.

Upon binding of the H-protein to either SLAM or Nectin-4, a conformational change is induced in the H-protein.[14] This change is transmitted to the F-protein, triggering it to refold from its metastable prefusion state to a highly stable post-fusion hairpin conformation. This refolding process drives the fusion of the viral envelope with the host cell membrane, allowing the viral RNP to enter the cytoplasm.[13]

Nectin-4 Mediated Signaling

In addition to its role as a receptor, Nectin-4 engagement by the cCDV H-protein can also initiate intracellular signaling cascades. Studies have implicated the PI3K/AKT pathway in processes following Nectin-4 binding, which may facilitate viral replication and spread.

dot

Caption: Nectin-4 signaling pathway upon cCDV binding.

Experimental Workflow for Structure Determination

The overall workflow for determining the molecular structure of a viral protein like those from cCDV using single-particle cryo-EM is a multi-stage process.

dot

Caption: General workflow for viral protein structure determination by cryo-EM.

This guide provides a foundational understanding of the molecular structure of cCDV. Continued research in this area, utilizing advanced structural and cellular biology techniques, will be crucial for the development of novel antiviral therapies and next-generation vaccines to combat this significant animal pathogen.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Virology - Cryo-EM - Life in Atomic Resolution [thermofisher.com]

- 4. Cryo-EM Techniques to Resolve the Structure of HSV-1 Capsid-Associated Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Sample vitrification and cryo-EM data acquisition [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic Interaction of the Measles Virus Hemagglutinin with Its Receptor Signaling Lymphocytic Activation Molecule (SLAM, CD150) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Sequential Conformational Changes in the Morbillivirus Attachment Protein Initiate the Membrane Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic interaction of the measles virus hemagglutinin with its receptor signaling lymphocytic activation molecule (SLAM, CD150) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Open-source Single-particle Analysis for Super-resolution Microscopy with VirusMapper - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fusion Activation through Attachment Protein Stalk Domains Indicates a Conserved Core Mechanism of Paramyxovirus Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Canine Distemper Virus Fusion Activation: Critical Role of Residue E123 of CD150/SLAM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM structure of the prefusion state of canine distemper virus fusion protein ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Cryo-EM structure of the prefusion state of canine distemper virus fusion protein ectodomain - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of GS-0930: Information Not Available

A comprehensive search for preclinical data on a pharmacological agent designated as GS-0930 has yielded no specific information. Publicly available scientific literature, clinical trial registries, and pharmaceutical databases do not contain references to a compound with this identifier.

The identifier "GS-0930" does not correspond to any known investigational or approved drug for which a pharmacological profile has been published. Searches for this term have resulted in information pertaining to the United States Office of Personnel Management (OPM) General Schedule (GS) job series, specifically the "Hearings and Appeals Series 0930," which is unrelated to pharmacology or drug development.

Without any primary or secondary sources describing the preclinical studies of GS-0930, it is not possible to provide a technical guide on its pharmacological profile. This includes the inability to summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct identifier and consult proprietary databases or contact the sponsoring organization directly if the compound is in early-stage, unpublished development.

An In-depth Technical Guide to Cyclic HPMPC: Molecular Properties and Antiviral Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclic HPMPC (Cyclic cidofovir), a potent antiviral agent. The document details its core molecular properties, a summary of its mechanism of action, and outlines the experimental methodologies used for its study.

Core Molecular Data

This compound, a cyclic nucleotide analog, is a derivative of the antiviral drug cidofovir. Its chemical properties are fundamental to its biological activity and are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₃O₅P | [1][2][3] |

| Molecular Weight | 261.17 g/mol | [1][2][3][4] |

| IUPAC Name | 4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ⁵-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one | [1] |

| CAS Number | 127757-45-3 | [2][3] |

| Synonyms | Cyclic-hpmpc, Cyclic Cidofovir | [1][2] |

Antiviral Mechanism and Intracellular Activation

This compound functions as an intracellular prodrug of cidofovir. Its cyclic structure is believed to enhance cellular uptake. Once inside the cell, it is metabolized to its active form, which then exerts its antiviral effects.

The primary mechanism of action for cidofovir, and by extension this compound, is the inhibition of viral DNA synthesis. The active metabolite, cidofovir diphosphate, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of chain elongation, thus halting viral replication.

Below is a diagram illustrating the intracellular activation pathway of cidofovir, the active component derived from this compound.

Experimental Protocols

The study of this compound involves several key experimental procedures for its synthesis, purification, and characterization. While specific, detailed protocols are often proprietary or published within dense scientific literature, the following outlines the general methodologies employed.

Synthesis

The synthesis of this compound can be approached through various chemical routes, often starting from cidofovir or related precursors. A common strategy involves an intramolecular cyclization reaction of a cidofovir derivative.

General Procedure:

-

Starting Material: The synthesis typically begins with cidofovir (HPMPC) or a protected form of it.

-

Cyclization Agent: A dehydrating or coupling agent is used to facilitate the intramolecular esterification between the phosphonate and the hydroxyl group on the propyl chain.

-

Reaction Conditions: The reaction is carried out in an appropriate organic solvent under controlled temperature and pH to promote the formation of the cyclic phosphonate.

-

Work-up and Isolation: Following the reaction, the product is isolated through extraction and precipitation.

Purification

Purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a commonly used technique.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18) is often suitable for the separation of polar compounds like this compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.

-

Detection: UV detection at a wavelength where the cytosine moiety absorbs (around 270-280 nm) is a common method for monitoring the elution of the compound.

Characterization

The identity and purity of synthesized this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the cytosine base, the propyl chain, and the cyclic structure.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

³¹P NMR: Is particularly important for confirming the formation of the cyclic phosphonate ester, as the chemical shift of the phosphorus atom is sensitive to its chemical environment.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can be compared to the calculated mass of the chemical formula (C₈H₁₂N₃O₅P) to confirm its identity with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

The workflow for the characterization of this compound is depicted in the following diagram.

References

- 1. Serine peptide phosphoester prodrugs of cyclic cidofovir: synthesis, transport, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine Peptide Phosphoester Prodrugs of Cyclic Cidofovir: Synthesis, Transport, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Conversion of Cyclic HPMPC to Cidofovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic HPMPC (cHPMPC), a cyclic prodrug of the potent antiviral agent cidofovir (HPMPC), offers an improved therapeutic index, primarily due to reduced nephrotoxicity. Its efficacy is contingent on its efficient intracellular conversion to cidofovir, a critical step in the activation cascade that ultimately leads to the inhibition of viral DNA synthesis. This technical guide provides an in-depth analysis of the intracellular conversion of cHPMPC to cidofovir, detailing the enzymatic process, quantitative kinetics, and the experimental methodologies used to characterize this pivotal biotransformation.

The Intracellular Conversion Pathway

The intracellular conversion of this compound to cidofovir is a one-step enzymatic hydrolysis reaction. Subsequently, cidofovir is phosphorylated to its active diphosphate form by cellular kinases.

Enzymatic Hydrolysis of this compound

The conversion of cHPMPC to cidofovir is catalyzed by a cellular cyclic CMP phosphodiesterase (EC 3.1.4.37).[1][2] This enzyme hydrolyzes the phosphodiester bond within the cyclic structure of cHPMPC, yielding the open-chain cidofovir.[1][2] This phosphodiesterase is also known to hydrolyze natural cyclic nucleotides such as adenosine 3',5'-cyclic monophosphate (cAMP) and cytidine 3',5'-cyclic monophosphate (cCMP).[1][2] Kinetic studies have shown that cHPMPC, cAMP, and cCMP act as competitive substrates for the same enzyme.[1][2]

Subsequent Phosphorylation of Cidofovir

Following its formation, cidofovir is further metabolized by cellular enzymes to its pharmacologically active form, cidofovir diphosphate (HPMPCpp). This is a two-step phosphorylation process:

-

Cidofovir to Cidofovir Monophosphate (HPMPCp): This initial phosphorylation is catalyzed by pyrimidine nucleoside monophosphate (PNMP) kinase.[3]

-

Cidofovir Monophosphate to Cidofovir Diphosphate (HPMPCpp): The final phosphorylation step is carried out by nucleoside diphosphate (NDP) kinase, pyruvate kinase, or creatine kinase.[3]

Cidofovir diphosphate then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, leading to the termination of viral DNA chain elongation.[4] An intracellular depot form, cidofovir phosphocholine, has also been identified and is characterized by a long intracellular half-life.[3]

Quantitative Data

Enzyme Kinetics

The kinetic parameters for the hydrolysis of this compound by purified human liver cyclic CMP phosphodiesterase have been determined, providing insight into the efficiency of this conversion relative to natural substrates.

| Substrate | Km (µM) | Vmax (nmol·min-1·unit-1) | Catalytic Efficiency (Vmax/Km) |

| This compound | 250 | 0.66 | 0.00264 |

| cAMP | 23 | 1.16 | 0.05043 |

| cCMP | 75 | 2.32 | 0.03093 |

| Data from Mendel et al. (1997)[1][2] |

The catalytic efficiency for cHPMPC is approximately 10- to 20-fold lower than that for the natural cyclic nucleotides, cAMP and cCMP, indicating that cHPMPC is a viable intracellular substrate for the human enzyme.[1][2]

In Vivo Conversion and Pharmacokinetics

Studies in rats and humans have quantified the in vivo conversion of this compound to cidofovir and characterized the pharmacokinetic profiles of both compounds.

Table 2.1: Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Compound | Dose (mg/kg) | Terminal Half-life (hr) | Clearance (L/hr/kg) | Steady-State Volume of Distribution (L/kg) | Subcutaneous Bioavailability (%) | Oral Bioavailability (%) |

| Cidofovir | 3 or 5 | 7-11 | 0.60-0.79 | 0.9-3.0 | 91.5 | - |

| This compound | 5 | 0.53 ± 0.05 | 1.10 ± 0.12 | 0.32 ± 0.5 | 82.7 | 3.50 ± 1.07 |

| Data from Cundy et al. (1995)[5] |

In rats, intravenously administered [14C]this compound was converted to cidofovir, accounting for 3.9% of the total radioactivity AUC.[5]

Table 2.2: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (Intravenous Administration)

| Dose Range (mg/kg) | Half-life (hr) | Total Clearance (mL/h/kg) | Volume of Distribution (mL/kg) | Renal Clearance (mL/h/kg) | % of Dose Excreted Unchanged in Urine (24h) |

| 1.5 - 7.5 | 1.09 ± 0.12 | 198 ± 39.6 | 338 ± 65.1 | 132 ± 27.3 | 71.3 ± 16.0 |

| Data from Cundy et al. (1999)[6] |

Table 2.3: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (Oral Administration)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Oral Bioavailability (%) |

| 1.5 | 0.036 ± 0.021 | 1.3 ± 1.0 | 1.76 ± 1.48 |

| 3.0 | 0.082 ± 0.038 | 2.0 ± 1.3 | 3.10 ± 1.16 |

| Data from Cundy et al. (1999)[6] |

Experimental Protocols

The following sections describe the general methodologies for key experiments used to study the intracellular conversion of this compound to cidofovir.

In Vitro Conversion Assay in Cell Culture

This assay is designed to measure the conversion of cHPMPC to cidofovir in a cellular environment.

Methodology:

-

Cell Culture: Human cell lines such as MRC-5 (human lung fibroblasts), HFF (human foreskin fibroblasts), or KB cells are cultured in appropriate media and conditions until they reach a desired confluency.

-

Incubation: The cultured cells are incubated with known concentrations of this compound for various time periods.

-

Cell Lysis and Extraction: After incubation, the cells are washed to remove extracellular drug and then lysed to release the intracellular contents. A common method is extraction with a solvent like 60% methanol, followed by vortexing and centrifugation to pellet cellular debris.

-

Sample Preparation: The supernatant containing the intracellular metabolites is collected. Depending on the analytical method, further sample cleanup using solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Analysis: The concentrations of this compound and cidofovir in the cell lysates are determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Quantification: Standard curves for both this compound and cidofovir are generated to accurately quantify their concentrations in the experimental samples.

Phosphodiesterase Activity Assay

This assay directly measures the enzymatic activity of cyclic CMP phosphodiesterase using cHPMPC as a substrate.

Principle: The assay quantifies the rate of conversion of cHPMPC to cidofovir by either a purified enzyme preparation or a cell homogenate.

Radiometric Assay Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, and a radiolabeled cHPMPC substrate (e.g., [14C]cHPMPC).

-

Enzyme Addition: The reaction is initiated by adding the enzyme source (purified phosphodiesterase or cell lysate).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., boiling).

-

Separation and Detection: The product (radiolabeled cidofovir) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or HPLC, followed by quantification of radioactivity.

Non-Radiometric Assay Methodology (Colorimetric/Luminescent):

-

Coupled Enzyme Reaction: These assays often use a coupled enzyme system. After the phosphodiesterase converts cHPMPC to cidofovir, a subsequent enzymatic reaction generates a detectable signal (e.g., color, light).

-

Signal Detection: The signal is measured using a microplate reader, and the phosphodiesterase activity is proportional to the signal intensity.

HPLC and LC-MS/MS Analysis

These analytical techniques are crucial for the separation and quantification of this compound and cidofovir in biological samples.

HPLC Methodology:

-

Stationary Phase: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent) and an organic solvent like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection is often employed, with the wavelength set to the absorbance maximum of the compounds (e.g., around 270-280 nm).

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.

LC-MS/MS Methodology:

-

Principle: This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

-

Ionization: Electrospray ionization (ESI) is typically used to generate ions from the analytes.

-

Mass Analysis: A tandem mass spectrometer (e.g., a triple quadrupole) is used for selective detection. Specific precursor-to-product ion transitions are monitored for both this compound and cidofovir, providing high specificity and reducing interference from the complex biological matrix.

-

Advantages: LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, allowing for the detection of low intracellular concentrations.

Conclusion

The intracellular conversion of this compound to cidofovir by cyclic CMP phosphodiesterase is a well-characterized and efficient process, crucial for the antiviral activity of this prodrug. The subsequent phosphorylation to cidofovir diphosphate completes the activation pathway. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug development, facilitating further studies on cidofovir prodrugs and the enzymes involved in their metabolism. The use of robust analytical techniques like HPLC and LC-MS/MS is essential for the accurate quantification of these compounds in complex biological matrices.

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. mesoscale.com [mesoscale.com]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Testing of Cyclic HPMPC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic HPMPC (cHPMPC), the cyclic form of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC or cidofovir), is a potent antiviral agent with a broad spectrum of activity against various DNA viruses. As an acyclic nucleoside phosphonate, it serves as a prodrug of cidofovir, which, upon intracellular conversion to its active diphosphate metabolite, selectively inhibits viral DNA polymerase. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity, crucial for preclinical drug development and virological research.

Mechanism of Action

This compound passively diffuses into the host cell, where it is hydrolyzed to HPMPC (cidofovir). Subsequently, cellular enzymes phosphorylate cidofovir to its active form, cidofovir diphosphate. This active metabolite mimics the natural substrate dCTP and competitively inhibits viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication. Notably, this activation is independent of viral kinases, rendering it effective against certain virus strains that have developed resistance to other nucleoside analogs requiring viral enzyme activation.

Application Notes and Protocols for Evaluating Cyclic Cidofovir Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to assess the antiviral efficacy of cyclic cidofovir and its analogs. The information is intended to guide researchers in establishing robust in vitro systems for screening and characterizing potential antiviral compounds.

Introduction

Cidofovir (CDV) is a potent nucleotide analog with broad-spectrum activity against numerous DNA viruses.[1][2] Its therapeutic use, however, can be limited by nephrotoxicity and poor oral bioavailability.[3] Cyclic cidofovir (cCDV) is a derivative designed to improve upon the pharmacological properties of the parent compound. Evaluating the efficacy of cCDV and its analogs requires well-defined in vitro models that can accurately predict their antiviral potential. This document outlines the key components of such models, including appropriate cell lines, viral strains, and detailed experimental protocols for assessing antiviral activity.

Mechanism of Action

Cidofovir exerts its antiviral effect by targeting the viral DNA polymerase.[4][5] As a nucleotide analog, it must first be phosphorylated intracellularly to its active diphosphate form.[5] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain.[5] The incorporation of cidofovir diphosphate into the viral DNA leads to the termination of DNA synthesis, thus inhibiting viral replication.[4][6]

References

- 1. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Serine Peptide Phosphoester Prodrugs of Cyclic Cidofovir: Synthesis, Transport, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. Cidofovir - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for High-Throughput Screening of cGAMP Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of cyclic GMP-AMP (cGAMP) analogues, potent activators of the Stimulator of Interferon Genes (STING) pathway. The methodologies outlined here are essential for the discovery and characterization of novel therapeutic agents targeting STING for applications in immuno-oncology and vaccinology.

Introduction to cGAMP and STING